molecular formula C18H17N3O2 B3299346 1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899753-69-6

1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B3299346
CAS No.: 899753-69-6
M. Wt: 307.3 g/mol
InChI Key: OAHMVZPBAKBTGE-UHFFFAOYSA-N
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Description

1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 1-methyl-1H-indole-3-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 1-(3-carboxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea.

    Reduction: Formation of 1-(3-hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea would depend on its specific biological activity. Generally, urea derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The indole moiety may contribute to binding interactions with target proteins, while the acetylphenyl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea: Lacks the methyl group on the indole ring.

    1-(3-acetylphenyl)-3-(1-methyl-1H-indol-2-yl)urea: The indole nitrogen is substituted at a different position.

    1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)thiourea: Contains a sulfur atom instead of an oxygen atom in the urea moiety.

Uniqueness

1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to the specific substitution pattern on the indole ring and the presence of both acetyl and urea functional groups. These structural features may confer distinct biological activities and physicochemical properties compared to similar compounds.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12(22)13-6-5-7-14(10-13)19-18(23)20-16-11-21(2)17-9-4-3-8-15(16)17/h3-11H,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHMVZPBAKBTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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